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Compound of Interest

Compound Name: Valeryl chloride

Cat. No.: B042205

This guide provides a comprehensive overview of the spectroscopic data for valeryl chloride
(pentanoyl chloride), tailored for researchers, scientists, and professionals in drug
development. It includes key spectroscopic data, detailed experimental methodologies, and
visualizations to aid in the structural elucidation and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for valeryl chloride, providing a
quick reference for its characteristic spectral features.

**Characteristic

Functional Group . Notes
Absorption (cm~?) **

A strong absorption,
characteristic of aliphatic acid

Carbonyl (C=0) 1800 + 15 ] ) ]
chlorides.[1][2] Conjugation
would lower this frequency.[2]

C-H Stretch (Alkyl) 2850 - 2960 Typical for the aliphatic chain.
Generally a weak to medium

C-ClI Stretch 650 - 850

intensity band.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b042205?utm_src=pdf-interest
https://www.benchchem.com/product/b042205?utm_src=pdf-body
https://www.benchchem.com/product/b042205?utm_src=pdf-body
https://www.chem.ucalgary.ca/courses/353/Carey5th/Ch20/ch20-4-1.html
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_360%3A_Organic_Chemistry_II/Chapter_21%3A_Carboxylic_Acid_Derivatives%3A_Nucleophilic_Acyl_Substitution_Reactions/21.10_Spectroscopy_of_Carboxylic_Acid_Derivatives
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_360%3A_Organic_Chemistry_II/Chapter_21%3A_Carboxylic_Acid_Derivatives%3A_Nucleophilic_Acyl_Substitution_Reactions/21.10_Spectroscopy_of_Carboxylic_Acid_Derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Table 2: 'H Nuclear Magnetic Resonance (NMR)

Spectroscopy Data
Solvent: CDCls

) ] Coupling
Proton Chemical Shift oo .
_ Multiplicity Integration Constant (J,
Assignment (8, ppm)
Hz)

-CH2-C(=0)Cl ~2.88 Triplet (1) 2H ~7.5
-CH2-CHa-

~1.67 Sextet 2H ~7.5
C(=0)ClI
CH3-CHa2- ~1.40 Sextet 2H ~7.5
CHs- ~0.93 Triplet (1) 3H ~7.5

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific
instrument used.[3][4]

Table 3: *3C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Solvent: CDCl3

Carbon Assignment Chemical Shift (3, ppm)
C=0 ~173.0

-CH2-C(=0)Cl ~46.5
-CH2-CH2-C(=0)Cl ~26.5

CH3-CHz2- ~22.0

CHs- ~13.5

Note: The carbonyl carbon signal is typically deshielded and may have a lower intensity.[1]
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Iahlg_AL._Mass_Sp_eﬂLQmﬂnL(MS)_Qata

Relative Intensity Proposed Fragment

[M]* (Molecular ion peak,

120/122 Low o _
showing isotopic pattern for CI)
CHs3(CHz2)sC=0]* (Acylium
85 High [CHo(CR2)-C=0]" (Acy
ion, loss of Cl)
57 High [CaHo]* (Butyl cation)
41 High [CsHs]* (Allyl cation)
29 High [C2Hs]* (Ethyl cation)

Note: The fragmentation pattern is characteristic of acyl chlorides, with a prominent peak
corresponding to the formation of the acylium ion.[1][4]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.
These should be adapted based on the specific instrumentation and safety procedures of your
laboratory. Valeryl chloride is a corrosive and moisture-sensitive compound and should be
handled with appropriate personal protective equipment in a fume hood.[5][6]

Infrared (IR) Spectroscopy

e Sample Preparation:

o For neat liquid analysis, a small drop of valeryl chloride is placed between two salt plates
(e.g., NaCl or KBr).[7] The plates are then gently pressed together to form a thin film.

o Alternatively, a dilute solution can be prepared by dissolving a small amount of valeryl
chloride in an appropriate anhydrous solvent (e.g., carbon tetrachloride or chloroform)
and placing it in a liquid sample cell.

o Data Acquisition:

o The prepared sample is placed in the IR spectrometer.
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o A background spectrum of the salt plates (or the solvent-filled cell) is acquired.
o The sample spectrum is then recorded, typically in the range of 4000-400 cm~1.

o The instrument software automatically subtracts the background spectrum from the
sample spectrum.

o Data Analysis:

o The resulting spectrum is analyzed for characteristic absorption bands, paying close
attention to the carbonyl stretching frequency around 1800 cm~2.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o In a clean, dry NMR tube, approximately 5-20 mg of valeryl chloride is dissolved in about
0.5-0.7 mL of a deuterated solvent (e.g., CDCIs3).[8]

o A small amount of an internal standard, such as tetramethylsilane (TMS), can be added if
not already present in the solvent.

o The tube is capped and gently agitated to ensure a homogeneous solution.

o Data Acquisition:

[¢]

The NMR tube is placed in the spectrometer's probe.

[e]

The magnetic field is shimmed to ensure homogeneity.

o

For IH NMR, the spectrum is acquired using a standard pulse sequence.

[¢]

For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum.

o Data Analysis:

o The resulting spectra are processed (Fourier transformed, phase-corrected, and baseline-
corrected).
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o Chemical shifts are referenced to the residual solvent peak or the internal standard.

o For *H NMR, the integration, multiplicity, and coupling constants of the signals are
determined.

o For 3C NMR, the chemical shifts of the carbon signals are identified.

Mass Spectrometry (MS)

e Sample Preparation:

o For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of
valeryl chloride is prepared in a volatile organic solvent (e.g., dichloromethane or
hexane).

o For direct infusion analysis, a more dilute solution is prepared in a solvent compatible with
the ionization source (e.g., acetonitrile or methanol for electrospray ionization).[9]

o Data Acquisition:

o The sample is introduced into the mass spectrometer via the chosen method (GC or direct
infusion).

o The molecules are ionized, typically using Electron lonization (EI) for GC-MS or a soft
ionization technique like Electrospray lonization (ESI).

o The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

o

o Data Analysis:

o

The mass spectrum is analyzed to identify the molecular ion peak and the major fragment
ions.

o

The isotopic pattern of the molecular ion is examined to confirm the presence of chlorine.

[¢]

The fragmentation pattern is interpreted to deduce the structure of the molecule.
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Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the
relationship between different spectroscopic techniques in determining the structure of valeryl
chloride.

Sample Preparation

Prepare Valeryl Chloride Sample
(Neat, Solution in CDClIs, or Dilute Solution)

Data Acquisition

y y y

NMR Spectroscopy
(*H and 13C)

IR Spectroscopy Mass Spectrometry
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Identify Functional Groups Determine Connectivity Determine Molecular Weight
(e.g., C=0 at ~1800 cm™1) & Chemical Environment & Fragmentation Pattern

Confirm Structure of
Valeryl Chloride

Click to download full resolution via product page

Caption: General experimental workflow for the spectroscopic analysis of valeryl chloride.
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Caption: Relationship between spectroscopic techniques and structural information for valeryl
chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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